1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride typically involves several steps. One common method includes the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Industrial production methods may involve more scalable processes, but specific details on large-scale synthesis are often proprietary.
Analyse Chemischer Reaktionen
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study various biological processes, including enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride involves its interaction with specific molecular targets. For example, in dopaminergic neurons, similar compounds like MPTP block mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in dopaminergic neuronal damage, which is a key feature in the study of Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which allow for a broader range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
139886-25-2 |
---|---|
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-enoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-7-13-11-8-10-5-4-6-12(2)9-10;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
InChI-Schlüssel |
KZEHZCAOURFEIN-YGCVIUNWSA-N |
Isomerische SMILES |
CN1CCC=C(C1)/C=N/OCC=C.Cl |
Kanonische SMILES |
CN1CCC=C(C1)C=NOCC=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.